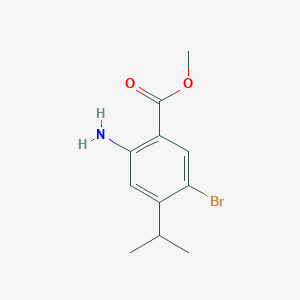

Methyl 2-amino-5-bromo-4-isopropylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-bromo-4-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-6(2)7-5-10(13)8(4-9(7)12)11(14)15-3/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRFEGRLPOBRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1Br)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650009 | |

| Record name | Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-13-2 | |

| Record name | Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, the rational design of novel molecules hinges on the availability and understanding of versatile chemical building blocks. Methyl 2-amino-5-bromo-4-isopropylbenzoate, a substituted anthranilate derivative identified by CAS number 1000018-13-2, represents such a key intermediate.[1] Its unique trifunctional architecture—comprising a nucleophilic amine, a modifiable methyl ester, and a strategically placed bromine atom ripe for cross-coupling reactions—offers a powerful platform for generating structural diversity. The isopropyl group further influences solubility and steric properties, making this molecule a valuable scaffold for creating focused compound libraries.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, propose a robust synthetic pathway, detail expected analytical characterizations, explore its applications as a synthetic intermediate, and outline essential safety and handling protocols.

Physicochemical and Structural Properties

The fundamental physical and chemical properties of a compound are critical for its effective use in synthesis, dictating everything from solvent choice to reaction conditions. This compound is a solid at room temperature with a defined melting point range, indicating a good degree of purity in commercially available samples.[2]

| Property | Value | Source(s) |

| CAS Number | 1000018-13-2 | [3] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [4][5] |

| Molecular Weight | 272.14 g/mol | [3][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 74-77 °C | [2][8] |

| Purity | ≥96-98% (Typical) | [1][4] |

| IUPAC Name | methyl 2-amino-5-bromo-4-propan-2-ylbenzoate | [6] |

| SMILES | CC(C)C1=C(C=C(C(=C1)N)C(=O)OC)Br | [] |

| InChI Key | DXRFEGRLPOBRKX-UHFFFAOYSA-N | [3][6] |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not widely published, its structure strongly suggests a straightforward preparation from its corresponding carboxylic acid precursor, 2-amino-5-bromo-4-isopropylbenzoic acid. The most common and reliable method for this transformation is the Fischer esterification.

This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by proton transfer and elimination of a water molecule, yields the methyl ester. Sulfuric acid is an ideal catalyst due to its high acidity and dehydrating properties, which help to drive the equilibrium toward the product.

Experimental Protocol: Fischer Esterification

The following protocol is a validated, general procedure for the synthesis of methyl esters from their corresponding carboxylic acids and is proposed as a reliable method for preparing the title compound.

-

Reaction Setup: To a solution of 2-amino-5-bromo-4-isopropylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution will occur. Continue addition until effervescence ceases.

-

Extraction: Separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Proposed Fischer esterification route to the title compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. While specific, published spectra for this exact molecule are scarce, its structure allows for the confident prediction of its key spectroscopic features. Researchers should use the following data as a guide for validating their synthetic product.

| Technique | Expected Features | Rationale |

| ¹H NMR | Singlet (~7.8 ppm, 1H), Singlet (~6.5 ppm, 1H), Broad Singlet (~4.5-5.5 ppm, 2H, NH₂), Singlet (~3.8 ppm, 3H, OCH₃), Septet (~3.2 ppm, 1H, CH), Doublet (~1.2 ppm, 6H, CH(CH₃)₂) | The two aromatic protons are in different environments and appear as singlets due to a lack of adjacent proton coupling. The amine protons are typically broad and may exchange with D₂O. The methyl ester and isopropyl groups give characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Carbonyl (~168 ppm), Aromatic C-Br (~110 ppm), Aromatic C-N (~148 ppm), Other Aromatic (115-140 ppm), OCH₃ (~52 ppm), Isopropyl CH (~34 ppm), Isopropyl CH₃ (~23 ppm) | The chemical shifts are characteristic for a substituted benzene ring with an ester, amine, and halogen. The isopropyl and methyl ester carbons are in the expected aliphatic region. |

| FT-IR (cm⁻¹) | 3480-3350 (N-H stretch, two bands), ~2960 (C-H stretch, aliphatic), ~1700 (C=O stretch, ester), 1620-1580 (N-H bend and C=C stretch, aromatic) | The primary amine shows two distinct N-H stretching bands. The strong carbonyl absorption of the ester is a key diagnostic peak. |

| Mass Spec (EI) | M⁺ peak at m/z 271/273 (approx. 1:1 ratio) | The molecular ion peak will appear as a doublet with roughly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

Applications in Synthetic Chemistry and Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity. Similar substituted amino acids and anthranilates are foundational in the synthesis of a vast array of bioactive heterocyclic compounds.[10]

-

Amino Group (C2-position): This primary amine is a potent nucleophile and a handle for a multitude of transformations, including acylation, sulfonylation, and reductive amination. Crucially, it serves as a key nitrogen source for the construction of nitrogen-containing heterocycles, such as quinazolinones, benzodiazepines, and benzothiazines. The synthesis of benzothiazine derivatives, for instance, often starts from related 2-aminobenzoate precursors.[11][12]

-

Bromine Atom (C5-position): The bromo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, enabling rapid diversification of the aromatic core.

-

Methyl Ester (C1-position): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation. Alternatively, it can be reduced to a primary alcohol or directly converted to an amide, providing further avenues for derivatization.

Diagram of Synthetic Potential

Caption: Key reactive sites and potential derivatization pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure user safety. The compound is classified as an irritant.[6]

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[13]

-

Precautionary Measures: Avoid breathing dust (P261). Wash hands and any exposed skin thoroughly after handling (P264).

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Keep in a dark place under an inert atmosphere for long-term stability.[14]

-

It is classified as a combustible solid.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in research and development. Its well-defined physicochemical properties and the orthogonal reactivity of its amine, bromo, and ester groups make it an attractive starting material for the synthesis of complex organic molecules, particularly in the pursuit of novel pharmaceutical agents and functional materials. A thorough understanding of its properties, synthetic access, and handling requirements, as outlined in this guide, is the first step toward unlocking its full synthetic potential.

References

-

LookChem. 5-Bromo-4-Isopropyl-2-Amino Benzoic Metal Ester 1000018-13-2. [Link][7]

-

ChemWhat. 5-Bromo-4-Isopropyl-2-Amino Benzoic Methyl Ester CAS#: 1000018-13-2. [Link][2]

-

Mol-Instincts. CAS 1000018-13-2 this compound. [Link][]

-

PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link][6]

-

Pharmaffiliates. 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. [Link]

-

ChemAnalyst. CAS 1000018-13-2. [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link][11]

-

National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link][12]

-

MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. [Link][10]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 5-Bromo-4-Isopropyl-2-Amino Benzoic Methyl Ester CAS#: 1000018-13-2 [m.chemicalbook.com]

- 3. This compound 98 1000018-13-2 [sigmaaldrich.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. |1000018-13-2 - Debyesci [debyesci.com]

- 6. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 | CID 26369910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-4-Isopropyl-2-Amino Benzoic Metal Ester 1000018-13-2 [mingyuanchemical.com]

- 8. chembk.com [chembk.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 1000018-13-2 | CAS DataBase [m.chemicalbook.com]

In-Depth Technical Guide: Physical Properties of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Introduction

Methyl 2-amino-5-bromo-4-isopropylbenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. As an intermediate in organic synthesis, a thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, detailed methodologies for their determination, and insights into the scientific rationale behind these experimental choices. The structure of this guide is designed to offer a logical flow of information, beginning with the fundamental properties and progressing to detailed analytical procedures.

Chemical Identity and Molecular Structure

-

IUPAC Name: Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate[1]

-

Synonyms: 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester, this compound[2][3]

The molecular structure consists of a benzoic acid methyl ester backbone with three substituents on the benzene ring: an amino group at position 2, a bromine atom at position 5, and an isopropyl group at position 4. This specific arrangement of functional groups dictates the compound's chemical reactivity and its physical properties.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some data is experimentally confirmed, other values are predicted based on the analysis of structurally similar compounds due to a lack of comprehensive experimental data for this specific molecule.

| Property | Value | Source/Method |

| Physical Form | Solid | [2] |

| Melting Point | 74-77 °C | [2] |

| Boiling Point | Not experimentally determined. Predicted to be > 300 °C. | Prediction based on analogs |

| Density | Not experimentally determined. | - |

| Solubility | Insoluble in water. Soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. | Predicted based on structure |

| XLogP3 | 3.5 | [1] |

Detailed Analysis of Physical Properties and Experimental Determination

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the experimentally determined melting point range is 74-77 °C[2]. A sharp melting range is indicative of high purity.

The determination of a melting point is a fundamental technique in organic chemistry. The following protocol outlines the capillary method, a widely used and reliable technique.

-

Sample Preparation: A small amount of the crystalline solid is finely ground to a powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 2 °C/min). The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Causality behind Experimental Choices: A slow heating rate is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer. Rapid heating can lead to an erroneously wide and high melting point range.

Caption: Experimental Workflow for Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds. Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectral data based on the analysis of its functional groups and comparison with closely related structures, such as Methyl 2-amino-5-bromobenzoate.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, the methyl ester protons, and the amino group protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons: Two singlets in the range of δ 6.5-8.0 ppm.

-

Isopropyl CH: A septet around δ 3.0-3.5 ppm.

-

Isopropyl CH₃: A doublet around δ 1.2-1.4 ppm.

-

Methyl Ester CH₃: A singlet around δ 3.8-4.0 ppm.

-

Amino NH₂: A broad singlet around δ 4.5-5.5 ppm.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Predicted chemical shifts are:

-

Carbonyl Carbon (C=O): δ 165-170 ppm.

-

Aromatic Carbons: δ 110-150 ppm.

-

Methyl Ester Carbon (OCH₃): δ 50-55 ppm.

-

Isopropyl CH Carbon: δ 25-30 ppm.

-

Isopropyl CH₃ Carbons: δ 20-25 ppm.

-

-

Sample Preparation: 5-10 mg of the solid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Causality behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the signals from the analyte. Shimming is critical for obtaining high-resolution spectra with sharp peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

-

N-H stretch (amino group): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

-

C-Br stretch: A band in the region of 500-600 cm⁻¹.

-

Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is recorded.

-

Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Causality behind Experimental Choices: ATR is a convenient technique for solid samples as it requires minimal sample preparation. Ensuring good contact with the crystal is essential for obtaining a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 271 and 273 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Expected Fragmentation Patterns: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, M-31), the carboxyl group (-COOCH₃, M-59), and cleavage of the isopropyl group.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Causality behind Experimental Choices: EI is a common ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While some experimental data is readily available, a complete physicochemical profile requires further experimental investigation. The outlined protocols provide a robust framework for researchers to determine these properties with a high degree of accuracy and reproducibility. A comprehensive understanding of these characteristics is essential for the effective utilization of this compound in research and development.

References

-

Pharmaffiliates. Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. [Link]

-

PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

-

PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link]

-

Pharmaffiliates. Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

Sources

- 1. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 | CID 26369910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1000018-13-2 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Methyl 2-amino-5-bromo-4-isopropylbenzoate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. This compound (C₁₁H₁₄BrNO₂) serves as a valuable intermediate in the synthesis of complex heterocyclic systems and other pharmacologically relevant scaffolds.[1][2] Its precise atomic arrangement dictates its reactivity, physical properties, and potential biological activity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We will not merely list techniques but will delve into the strategic rationale behind a multi-spectroscopic approach, demonstrating how a self-validating system of analysis leads to an irrefutable structural assignment.[3][4]

The core principle of modern structure elucidation is the synergistic integration of data from multiple analytical techniques.[3] No single method provides the complete picture; rather, each offers a unique and complementary piece of the structural puzzle. Our workflow will systematically employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build the molecule from its elemental composition to its final three-dimensional conformation.

Caption: A logical workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the first objective is to determine the molecular formula. This is typically achieved through high-resolution mass spectrometry (HRMS) or elemental analysis. For this compound, the molecular formula is C₁₁H₁₄BrNO₂.[5][6][7][8]

Causality: The Power of Unsaturation

From the molecular formula, we calculate the Degree of Unsaturation (DoU), also known as the double bond equivalent. This value provides immediate insight into the number of rings and/or multiple bonds within the structure, guiding our subsequent spectral interpretation.[9][10]

The formula is: DoU = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₄BrNO₂: DoU = 11 - (14/2) - (1/2) + (1/2) + 1 = 11 - 7 - 0.5 + 0.5 + 1 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, most likely a carbonyl (C=O) group, as suggested by the two oxygen atoms in the formula.[10] This initial calculation immediately focuses our analytical strategy.

Part 2: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry serves two primary functions in this context: confirming the molecular weight and providing structural clues through fragmentation analysis.[3][4]

Experimental Protocol: Electron Ionization (EI-MS)

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the EI source, high-energy electrons bombard the molecules, causing ionization to form a molecular ion (M⁺) and inducing fragmentation. The instrument then separates these ions based on their mass-to-charge ratio (m/z).

Data Interpretation: A Tale of Two Isotopes

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[11][12] This results in a characteristic pair of peaks for the molecular ion (M⁺ and M+2⁺) and any fragment containing the bromine atom, with a two-mass-unit difference and nearly equal intensity.[11][12]

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 271 / 273 | [C₁₁H₁₄⁷⁹Br¹⁴NO₂]⁺ / [C₁₁H₁₄⁸¹Br¹⁴NO₂]⁺ | Molecular Ion (M⁺) peak, showing the characteristic 1:1 M/M+2 isotope pattern for bromine.[11] |

| 240 / 242 | [C₁₀H₁₁⁷⁹Br¹⁴NO]⁺ / [C₁₀H₁₁⁸¹Br¹⁴NO]⁺ | Loss of the methoxy radical (•OCH₃) from the ester. |

| 183 / 185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | Formation of the bromobenzoyl cation, a common fragmentation for aromatic esters.[13] |

| 155 / 157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Loss of carbon monoxide (CO) from the bromobenzoyl cation.[13] |

The presence of the M/M+2 peaks at m/z 271/273 provides definitive confirmation of the molecular weight and the presence of a single bromine atom.[5][6]

Part 3: Infrared Spectroscopy - Identifying the Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)

A small amount of the solid sample is placed directly on the ATR crystal (typically diamond). A spectrum is then collected by measuring the absorption of infrared radiation. This method requires minimal sample preparation and is non-destructive.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides a "fingerprint" of the molecule's functional groups. Our initial DoU calculation suggested the presence of an aromatic ring, a carbonyl group, and the formula indicates an amine. The IR spectrum will confirm these hypotheses.

Table 2: Key Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3485 & 3370 (approx.) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | The presence of two distinct peaks in this region is characteristic of a primary amine (R-NH₂).[14][15] |

| 2960-2870 | C-H Aliphatic Stretch | Isopropyl & Methyl Groups | Confirms the presence of saturated C-H bonds. |

| 1720 (approx.) | C=O Stretch | Ester (-COOR) | Strong, sharp absorption confirming the carbonyl group, consistent with a benzoate ester.[16] |

| 1620 (approx.) | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further evidence for the primary amine functional group.[14] |

| 1580 & 1470 (approx.) | C=C Aromatic Stretch | Benzene Ring | Confirms the presence of the aromatic ring skeleton. |

| 1250 (approx.) | C-N Aromatic Stretch & C-O Ester Stretch | Aromatic Amine & Ester | A strong band in this region is characteristic of both the aromatic C-N and the ester C-O bonds.[14][16] |

The IR data strongly supports our initial deductions: we have a primary aromatic amine, an ester, and an aromatic ring containing aliphatic substituents.

Part 4: Nuclear Magnetic Resonance - Assembling the Structure

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[17][18] We will use a logical progression of experiments to piece the molecule together.[19]

Experimental Protocol: Sample Preparation & Acquisition

Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. All spectra (¹H, ¹³C, COSY, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments, the relative number of protons in each environment (integration), and how they are connected to neighboring protons (spin-spin splitting).[9][20]

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|---|

| ~7.85 | Singlet (s) | 1H | - | H-6 (Aromatic) | Deshielded by the adjacent electron-withdrawing ester and bromine. |

| ~6.55 | Singlet (s) | 1H | - | H-3 (Aromatic) | Shielded by the ortho- and para- electron-donating amino and isopropyl groups.[21] |

| ~4.50 | Broad Singlet (br s) | 2H | - | -NH₂ | Chemical shift can vary; broad due to quadrupole broadening and exchange. Exchanges with D₂O.[22] |

| ~3.85 | Singlet (s) | 3H | - | -OCH₃ | Typical chemical shift for methyl ester protons. |

| ~3.20 | Septet (sept) | 1H | J = 6.9 Hz | -CH(CH₃)₂ | Split into 7 lines by the 6 neighboring equivalent methyl protons (n+1 rule).[18] |

| ~1.25 | Doublet (d) | 6H | J = 6.9 Hz | -CH(CH₃)₂ | The two methyl groups are equivalent and are split into a doublet by the single methine proton. |

The ¹H NMR data beautifully accounts for all 14 protons and defines three key fragments: a 1,2,4,5-tetrasubstituted benzene ring, a methyl ester group, and an isopropyl group. The two aromatic protons being singlets confirms they are not adjacent to each other.

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, revealing the complete carbon backbone.[20]

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~168.0 | Quaternary | C=O (Ester) | Typical downfield shift for a carbonyl carbon.[23] |

| ~149.0 | Quaternary | C-2 (C-NH₂) | Attached to the electron-donating amino group.[24] |

| ~145.0 | Quaternary | C-4 (C-isopropyl) | Attached to the alkyl group. |

| ~135.0 | CH | C-6 | Aromatic CH deshielded by adjacent groups. |

| ~118.0 | CH | C-3 | Aromatic CH shielded by the amino group. |

| ~112.0 | Quaternary | C-1 (C-COOCH₃) | Quaternary carbon attached to the ester. |

| ~110.0 | Quaternary | C-5 (C-Br) | Heavy atom effect of bromine shifts this carbon upfield.[25] |

| ~51.5 | CH₃ | -OCH₃ | Typical shift for a methyl ester carbon. |

| ~28.0 | CH | -CH(CH₃)₂ | Isopropyl methine carbon. |

| ~22.5 | CH₃ | -CH(CH₃)₂ | Isopropyl methyl carbons. |

The spectrum shows 10 distinct signals, as the two methyl carbons of the isopropyl group are chemically equivalent. This accounts for all 11 carbons in the molecule and confirms the presence of six aromatic carbons (four quaternary, two CH), one carbonyl carbon, and three aliphatic carbons.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the fragments identified by 1D NMR.[19][26][27]

The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[28] For this molecule, the result is simple but confirmatory.

Caption: Key HMBC correlations confirming the substituent positions.

Crucial HMBC Correlations for Structural Assembly:

-

Ester to Ring: The methyl ester protons (~3.85 ppm) will show a strong correlation to the carbonyl carbon (~168.0 ppm). The aromatic proton H-6 (~7.85 ppm) will also correlate to this carbonyl carbon, definitively placing the ester group at position C-1, adjacent to C-6.

-

Isopropyl to Ring: The isopropyl methine proton (~3.20 ppm) will correlate to the aromatic carbons C-3 and C-5. This places the isopropyl group at C-4, between C-3 and C-5.

-

Confirming Substituent Pattern: The aromatic proton H-3 (~6.55 ppm) shows correlations to C-1 (adjacent to the ester) and C-5 (adjacent to the bromine), while H-6 (~7.85 ppm) correlates to C-4 (adjacent to the isopropyl group) and C-2 (adjacent to the amino group). These cross-ring correlations lock in the 1,2,4,5-substitution pattern.

Part 5: Final Structure Confirmation

The convergence of all spectroscopic data provides an unambiguous and self-validating confirmation of the structure.

-

Mass Spectrometry established the molecular formula C₁₁H₁₄BrNO₂ and the presence of one bromine atom.

-

Infrared Spectroscopy confirmed the key functional groups: a primary aromatic amine, an ester, and a substituted aromatic ring.

-

¹H and ¹³C NMR provided the complete proton and carbon inventory, identifying the isopropyl, methyl ester, and tetrasubstituted benzene fragments.

-

COSY and HMBC unequivocally established the connectivity between these fragments, confirming the substituent positions as 2-amino, 5-bromo, and 4-isopropyl on the methyl benzoate scaffold.

The collective evidence leads to the confirmed structure: This compound .

References

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

University of Notre Dame. Organic Structure Elucidation Workbook. Available at: [Link]

-

AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]

-

Barnes & Noble. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Available at: [Link]

-

OpenOChem Learn. Interpreting. Available at: [Link]

-

ASDL Weblink Collection. Organic Structure Elucidation Workbook. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term. Available at: [Link]

-

Chemistry LibreTexts (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

JoVE (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Wiley. Understanding 1D and 2D NMR Spectra of Organic Compounds. Available at: [Link]

-

The OChem Whisperer (2012). Guide to Solving NMR Questions. Available at: [Link]

-

analyzetest.com (2021). Different type of amines in FT-IR spectroscopy. Available at: [Link]

-

LinkedIn (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Available at: [Link]

-

ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Available at: [Link]

-

Spectroscopy Online (2019). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

-

Save My Exams (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

Chemistry LibreTexts (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

-

PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. Available at: [Link]

-

University of Waterloo. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link]

-

MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Available at: [Link]

-

YouTube (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Available at: [Link]

-

SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

docbrown.info. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available at: [Link]

-

NIH - National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. This compound 98 1000018-13-2 [sigmaaldrich.com]

- 6. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 | CID 26369910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Interpreting | OpenOChem Learn [learn.openochem.org]

- 10. Guide to Solving NMR Questions - The OChem Whisperer [organicchemistoncall.com]

- 11. savemyexams.com [savemyexams.com]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. analyzetest.com [analyzetest.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier, Paperback | Barnes & Noble® [barnesandnoble.com]

- 18. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 19. emerypharma.com [emerypharma.com]

- 20. azooptics.com [azooptics.com]

- 21. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 22. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. toc.library.ethz.ch [toc.library.ethz.ch]

- 27. m.youtube.com [m.youtube.com]

- 28. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Spectroscopic Data of Methyl 2-amino-5-bromo-4-isopropylbenzoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-amino-5-bromo-4-isopropylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation of this compound. While experimental data for this specific molecule is not publicly available, this guide utilizes predictive models and data from analogous structures to present a robust interpretation of its expected spectroscopic profile, maintaining a rigorous focus on scientific principles.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic compound with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of approximately 272.14 g/mol .[1] The structural complexity, arising from the various substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide will explore the predicted data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups shield them, causing an upfield shift.[2][3][4] Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals, providing valuable connectivity data. The integration of the signal is proportional to the number of protons it represents.

For this compound, we expect to see distinct signals for the aromatic protons, the amine protons, the methyl ester protons, and the protons of the isopropyl group. The substitution pattern on the aromatic ring will lead to specific chemical shifts and coupling patterns for the aromatic protons.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.8 - 8.0 | s | 1H | Ar-H |

| 2 | 6.5 - 6.7 | s | 1H | Ar-H |

| 3 | 4.5 - 5.5 | br s | 2H | -NH₂ |

| 4 | 3.8 - 3.9 | s | 3H | -OCH₃ |

| 5 | 3.0 - 3.4 | septet | 1H | -CH(CH₃)₂ |

| 6 | 1.2 - 1.3 | d | 6H | -CH(CH₃)₂ |

Note: These are predicted values and may vary from experimental results.

Interpretation of the Predicted Spectrum

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are predicted to appear as singlets due to the lack of adjacent protons for coupling. The proton ortho to the bromine and meta to the amino group is expected to be the most downfield (δ 7.8 - 8.0 ppm) due to the deshielding effect of the bromine and the ester group. The proton ortho to the amino group and meta to the bromine is expected to be more upfield (δ 6.5 - 6.7 ppm) due to the electron-donating nature of the amino group.

-

Amine Protons: The protons of the primary amine (-NH₂) are expected to appear as a broad singlet in the region of δ 4.5 - 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methyl Ester Protons: The three protons of the methyl ester (-OCH₃) are chemically equivalent and will appear as a sharp singlet at approximately δ 3.8 - 3.9 ppm.

-

Isopropyl Protons: The isopropyl group will give rise to two signals. The single methine proton (-CH) will be a septet (split by the six equivalent methyl protons) in the range of δ 3.0 - 3.4 ppm. The six equivalent methyl protons (-CH₃) will appear as a doublet (split by the single methine proton) at approximately δ 1.2 - 1.3 ppm.

Caption: General workflow for ¹H NMR spectroscopy.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are typically found far downfield (160-220 ppm), while aromatic carbons appear in the range of 100-170 ppm, and aliphatic carbons are found upfield (0-60 ppm).[5]

Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).

-

Instrument Setup: Use a NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure each carbon signal appears as a singlet. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~148 | C-NH₂ |

| ~135 | C-Br |

| ~132 | C-H (aromatic) |

| ~128 | C-isopropyl |

| ~118 | C-H (aromatic) |

| ~115 | C-COOCH₃ |

| ~52 | -OCH₃ |

| ~34 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

Note: These are predicted values and may vary from experimental results.

Interpretation of the Predicted Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected at the lowest field, around 168 ppm.

-

Aromatic Carbons: Six distinct signals are predicted for the six aromatic carbons due to the lack of symmetry. The carbons attached to the electronegative nitrogen and bromine atoms (C-NH₂ and C-Br) will be significantly shifted. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of all substituents.

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52 ppm. The methine carbon of the isopropyl group (-CH) is predicted around 34 ppm, and the two equivalent methyl carbons of the isopropyl group will appear around 23 ppm.

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, allowing for their identification.[6][7]

Experimental Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong, sharp | C=O stretch (ester) |

| ~1620, ~1580 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch |

| Below 850 | Strong | C-H out-of-plane bending |

| Below 700 | Medium | C-Br stretch |

Note: These are predicted values and may vary from experimental results.

Interpretation of the Predicted Spectrum

-

N-H Stretching: The two sharp peaks in the 3450-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of a primary amine.[8][9]

-

C-H Stretching: The absorptions between 3000-2850 cm⁻¹ are due to the C-H bonds of the isopropyl and methyl groups.

-

C=O Stretching: A very strong and sharp absorption around 1710 cm⁻¹ is indicative of the ester carbonyl group.

-

C=C Stretching: The peaks around 1620 and 1580 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.[10]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the C-O and C-N stretching vibrations, as well as C-H bending and the C-Br stretch, which are unique to the molecule's overall structure.[11]

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of fragmentation provides valuable structural information.[12][13] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[14][15]

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity | Assignment |

| 271/273 | Moderate | [M]⁺ (Molecular ion) |

| 256/258 | High | [M - CH₃]⁺ |

| 240/242 | Moderate | [M - OCH₃]⁺ |

| 212/214 | Moderate | [M - COOCH₃]⁺ |

| 192 | Low | [M - Br]⁺ |

Note: These are predicted values and may vary from experimental results.

Interpretation of the Predicted Spectrum

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 271 and 273, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The relative intensity of these peaks should be approximately 1:1.

-

Key Fragmentations:

-

Loss of a methyl group from the isopropyl substituent would result in a fragment at m/z 256/258.

-

Loss of the methoxy group (-OCH₃) from the ester would lead to a fragment at m/z 240/242.

-

Cleavage of the entire methoxycarbonyl group (-COOCH₃) would give a fragment at m/z 212/214.

-

Loss of the bromine atom would result in a fragment at m/z 192.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has outlined the predicted spectroscopic data for this compound across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By integrating the theoretical principles of each technique with a detailed interpretation of the predicted spectra, a comprehensive analytical profile of the molecule has been constructed. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds, providing a solid framework for spectroscopic analysis and structural elucidation.

References

- Arnold, J. T., Dharmatti, S. S., & Packard, M. E. (1951). Chemical Effects on Nuclear Induction Signals from Organic Compounds. The Journal of Chemical Physics, 19(4), 507.

- Abraham, R. J., & Mobli, M. (2007). A correlation of 1H chemical shifts with the SCRG (scaled GIAO) method. Magnetic Resonance in Chemistry, 45(10), 865-871.

- Wishart, D. S. (2011).

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

- Jonas, J., & Gutowsky, H. S. (1980). NMR in chemistry—an evergreen. Annual Review of Physical Chemistry, 31(1), 1-26.

- Breitmaier, E., & Voelter, W. (2000). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

- Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.

- Sparkman, O. D. (2007). Mass spectrometry desk reference. Global View Pub.

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, September 26). Spectroscopy of Aromatic Compounds. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

-

Clark, J. (2015, October). Interpreting Infrared Spectra. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887. [Link]

Sources

- 1. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 | CID 26369910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromo-4-isopropylbenzoate is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its unique arrangement of an amino group, a bromine atom, an isopropyl moiety, and a methyl ester on a benzene ring provides a versatile scaffold for further chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, a detailed, logically-derived synthesis protocol, and its applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name and common synonyms for the title compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-amino-5-bromo-4-propan-2-ylbenzoate .[1] This systematic name accurately describes the molecular structure, indicating a methyl ester of a benzoic acid substituted with an amino group at position 2, a bromine atom at position 5, and a propan-2-yl (isopropyl) group at position 4.

Synonyms

In commercial and research contexts, a variety of synonyms are used to refer to this compound. Being familiar with these is crucial for effective literature and database searches.

-

2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester[2][3][4]

-

Methyl 2-amino-5-bromo-4-(1-methylethyl)benzoate

-

5-Bromo-4-isopropyl-2-aminobenzoic acid methyl ester

-

Benzoic acid, 2-amino-5-bromo-4-(1-methylethyl)-, methyl ester

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [2][5] |

| Molecular Weight | 272.14 g/mol | [2] |

| CAS Number | 1000018-13-2 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 74-77 °C | [2] |

| InChI Key | DXRFEGRLPOBRKX-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)C1=CC(=C(C=C1Br)C(=O)OC)N | [2] |

Synthesis Protocol

-

Synthesis of the precursor, 2-amino-4-isopropylbenzoic acid.

-

Esterification of the carboxylic acid to yield methyl 2-amino-4-isopropylbenzoate.

-

Regioselective bromination of the aromatic ring to afford the final product.

The following is a detailed, step-by-step methodology for this proposed synthesis.

Stage 1: Synthesis of 2-amino-4-isopropylbenzoic acid

This stage can be achieved starting from p-isopropylbenzoic acid, which is commercially available. The synthesis involves nitration followed by reduction of the nitro group.

Objective: To synthesize 2-amino-4-isopropylbenzoic acid from 4-isopropylbenzoic acid.

Materials:

-

4-isopropylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Iron (Fe) powder or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Nitration:

-

In a round-bottom flask cooled in an ice bath, slowly add 4-isopropylbenzoic acid to an excess of concentrated sulfuric acid with stirring.

-

Once the acid has dissolved, add a nitrating mixture (a cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining a low temperature (0-10 °C).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice, which will cause the nitrated product to precipitate.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 2-nitro-4-isopropylbenzoic acid.

-

-

Reduction:

-

In a round-bottom flask, suspend the 2-nitro-4-isopropylbenzoic acid in a mixture of water and a suitable acid (e.g., hydrochloric acid).

-

Add a reducing agent, such as iron powder or tin(II) chloride, portion-wise with vigorous stirring. The reaction is exothermic and may require cooling.

-

After the addition, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the iron or tin hydroxides and dissolve the amino acid as its sodium salt.

-

Filter the mixture to remove the metal hydroxides.

-

Carefully acidify the filtrate with hydrochloric acid to precipitate the 2-amino-4-isopropylbenzoic acid.

-

Filter the product, wash with cold water, and dry. The product can be further purified by recrystallization.

-

Stage 2: Esterification to Methyl 2-amino-4-isopropylbenzoate

The carboxylic acid is converted to its methyl ester via Fischer-Speier esterification.

Objective: To synthesize methyl 2-amino-4-isopropylbenzoate from 2-amino-4-isopropylbenzoic acid.

Materials:

-

2-amino-4-isopropylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

Experimental Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-isopropylbenzoic acid in an excess of anhydrous methanol.[6]

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride dropwise with stirring.[6]

-

After the addition, remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-amino-4-isopropylbenzoate.

-

The product can be purified by column chromatography on silica gel if necessary.

Stage 3: Bromination to this compound

The final step is the regioselective bromination of the electron-rich aromatic ring. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position to the amino group is occupied by the isopropyl group, and one ortho position is occupied by the methyl ester. The other ortho position is sterically hindered. Therefore, bromination is expected to occur at the position para to the isopropyl group and ortho to the amino group, which is the 5-position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.[7][8]

Objective: To synthesize this compound from methyl 2-amino-4-isopropylbenzoate.

Materials:

-

Methyl 2-amino-4-isopropylbenzoate

-

N-Bromosuccinimide (NBS)

-

A suitable solvent such as acetonitrile or dichloromethane

-

Sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Dissolve methyl 2-amino-4-isopropylbenzoate in a suitable solvent (e.g., acetonitrile) in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise with stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Substituted aminobenzoic acids and their esters are important structural motifs in a wide range of biologically active compounds. The presence of multiple functional groups in this compound makes it a versatile building block for the synthesis of various heterocyclic systems.

Intermediate in the Synthesis of Quinazolinones

One of the most significant applications of 2-aminobenzoic acid derivatives is in the synthesis of quinazolinones and related fused heterocyclic systems.[9][10] Quinazolinones are a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.

The synthesis of a quinazolinone ring system typically involves the reaction of a 2-aminobenzoic acid derivative with a suitable one-carbon synthon, such as an amide or an orthoester. The amino group and the ester group of this compound can participate in cyclization reactions to form the quinazolinone core. The bromine atom at the 5-position can be retained in the final product or can be further functionalized, for example, through cross-coupling reactions, to introduce additional diversity and modulate the biological activity of the target molecules.

Caption: General scheme for the synthesis of quinazolinones from the title compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple functional groups allow for its use as a scaffold in the construction of more complex molecules, most notably in the synthesis of pharmacologically active quinazolinone derivatives. While a dedicated synthesis protocol is not explicitly published, a reliable and logical synthetic route can be devised from established chemical transformations. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in drug discovery and development is undeniable.

References

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Amino-4-isopropylbenzoic acid | C10H13NO2 | CID 67040362 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester - Pharmaffiliates. (n.d.). Retrieved January 2, 2026, from [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

- Method for the selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents. (n.d.).

Sources

- 1. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 | CID 26369910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1000018-13-2 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]

- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Whitepaper: Strategic Discovery and Application of Novel Halogenated Benzoate Derivatives in Modern Drug Development

Abstract

The strategic incorporation of halogen atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Halogenated benzoic acid derivatives, in particular, serve as versatile building blocks and pharmacophores, offering nuanced control over a compound's physicochemical properties, metabolic stability, and target-binding affinity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery of novel halogenated benzoate derivatives. We will explore advanced synthetic strategies, from classical electrophilic halogenation to state-of-the-art catalytic C–H activation. Furthermore, this guide details robust analytical techniques for structural characterization and elucidates the pivotal role of these compounds in contemporary drug design, with a special focus on the mechanistic underpinnings of halogen bonding.

The Rationale: Why Halogenate Benzoic Acids?

For many years, the introduction of halogens into drug candidates was primarily a tool to increase lipophilicity or to sterically occupy a binding pocket.[1][2] However, a deeper understanding has revealed that halogens are not mere passive substituents; they are active participants in molecular recognition, capable of forming highly specific and stabilizing non-covalent interactions.[1]

The renaissance in this field is largely driven by the appreciation of the halogen bond (XB) .[3][4] This interaction occurs between an electrophilic region on a covalently bound halogen atom (the σ-hole) and a nucleophilic Lewis base.[5][6] The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of the R-X bond, an effect that arises from the anisotropic distribution of electron density.[5] This directional interaction is comparable in strength and specificity to the well-known hydrogen bond, offering a powerful and often underutilized tool for rational drug design.[7][8]

Incorporating halogens into a benzoate scaffold can therefore achieve several critical objectives in drug discovery:

-

Enhanced Binding Affinity & Selectivity: Halogen bonds can form with Lewis bases in a protein's active site, most commonly the backbone carbonyl oxygens of amino acids.[5][9] The strength of this interaction is tunable (I > Br > Cl >> F), allowing for the fine-tuning of ligand-receptor binding.[3]

-

Modulation of Physicochemical Properties: Halogenation significantly impacts a molecule's lipophilicity, membrane permeability, and solubility, which are key determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10][11]

-

Improved Metabolic Stability: The carbon-halogen bond, particularly the C-F bond, is strong and can block sites of metabolic oxidation, thereby increasing the biological half-life of a drug.[12]

-

Bioisosteric Replacement: Halogen atoms can serve as bioisosteres for other functional groups, allowing chemists to modify a lead compound to improve its properties while retaining its core biological activity.[13][14]

The following diagram illustrates the overall workflow from conceptualization to evaluation in the discovery of novel halogenated derivatives.

Caption: High-level workflow for the discovery of novel halogenated benzoate derivatives.

Modern Synthetic Strategies for Halogenated Benzoates

The synthesis of halogenated benzoic acids has evolved significantly. While classical methods are still relevant, modern catalytic approaches offer superior efficiency, selectivity, and functional group tolerance, making them highly desirable for drug discovery programs.

Classical Approach: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic halogenation is a foundational reaction in organic chemistry.[15] It typically involves the activation of a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a potent electrophile that is then attacked by the electron-rich aromatic ring.[16][17]

-

Mechanism: The Lewis acid polarizes the X-X bond, creating a highly electrophilic halogen species. The benzene ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion). A weak base then removes a proton from the site of substitution, restoring aromaticity.[17][18]

-

Causality in Experimental Choice: This method is robust and uses inexpensive reagents. However, its primary drawback is regioselectivity. The carboxyl group of benzoic acid is a deactivating, meta-directing group. Therefore, SEAr reactions on unsubstituted benzoic acid will predominantly yield the meta-halogenated product. Achieving ortho or para substitution requires more complex, multi-step synthetic routes, such as those starting from a different precursor or using blocking groups.

Advanced Approach: Palladium-Catalyzed C–H Activation

A paradigm shift in the synthesis of halogenated aromatics has been the development of transition-metal-catalyzed C–H activation.[19] This technology allows for the direct functionalization of C–H bonds, offering a more atom-economical and efficient route to specifically substituted isomers that are difficult to access via classical methods.[20] For benzoic acids, the carboxyl group itself can act as a directing group to guide the catalyst to the ortho position.

Recent breakthroughs have made this technology even more practical by eliminating the need for stoichiometric bases or expensive oxidants.[19][21] The use of bifunctional bidentate pyridone ligands supports a Pd(II) catalyst, enabling direct ortho-halogenation with inexpensive N-halosuccinimides (NXS, where X = Cl, Br, I).[21]